molecular formula C20H18O5 B12116235 4-methyl-2-oxo-2H-chromen-7-yl 2-(3,4-dimethylphenoxy)acetate

4-methyl-2-oxo-2H-chromen-7-yl 2-(3,4-dimethylphenoxy)acetate

Cat. No.: B12116235
M. Wt: 338.4 g/mol
InChI Key: DFHAISFUFFHKCY-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-2H-chromen-7-yl 2-(3,4-dimethylphenoxy)acetate is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one core structure with a 4-methyl group and a 2-(3,4-dimethylphenoxy)acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl 2-(3,4-dimethylphenoxy)acetate typically involves the O-acylation reaction of 7-hydroxy-4-methylcoumarin with 3,4-dimethylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for a specified duration to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-2H-chromen-7-yl 2-(3,4-dimethylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted coumarin derivatives.

Scientific Research Applications

4-methyl-2-oxo-2H-chromen-7-yl 2-(3,4-dimethylphenoxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 2-(3,4-dimethylphenoxy)acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as monoamine oxidase and cholinesterase, leading to various pharmacological effects. It may also interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-oxo-2H-chromen-7-yl 2-(3,4-dimethylphenoxy)acetate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a chromen-2-one core with a dimethylphenoxyacetate moiety makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 2-(3,4-dimethylphenoxy)acetate

InChI

InChI=1S/C20H18O5/c1-12-4-5-15(8-13(12)2)23-11-20(22)24-16-6-7-17-14(3)9-19(21)25-18(17)10-16/h4-10H,11H2,1-3H3

InChI Key

DFHAISFUFFHKCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)C

Origin of Product

United States

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